3-(4-chlorophenyl)-N-(4-ethylphenyl)-2,1-benzoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-N-(4-ethylphenyl)-2,1-benzoxazole-5-carboxamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by its unique structure, which includes a benzoxazole ring substituted with a 4-chlorophenyl group and a 4-ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-(4-ethylphenyl)-2,1-benzoxazole-5-carboxamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution Reactions: The introduction of the 4-chlorophenyl and 4-ethylphenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Amidation: The final step involves the formation of the carboxamide group through the reaction of the benzoxazole derivative with an appropriate amine, such as 4-ethylphenylamine, in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-N-(4-ethylphenyl)-2,1-benzoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the benzoxazole ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: NaH or KOtBu in DMF or DMSO for nucleophilic substitution; electrophilic reagents like halogens or sulfonyl chlorides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-chlorophenyl)-N-(4-ethylphenyl)-2,1-benzoxazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-(4-ethylphenyl)-2,1-benzoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-chlorophenyl 4-ethoxyphenyl sulfone
- 1-(3-chlorophenyl)-3-(4-ethylphenyl)urea
- (4-chlorophenyl)(3-phenyl-2-oxiranyl)methanone
Uniqueness
Compared to similar compounds, 3-(4-chlorophenyl)-N-(4-ethylphenyl)-2,1-benzoxazole-5-carboxamide is unique due to its benzoxazole ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H17ClN2O2 |
---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-(4-ethylphenyl)-2,1-benzoxazole-5-carboxamide |
InChI |
InChI=1S/C22H17ClN2O2/c1-2-14-3-10-18(11-4-14)24-22(26)16-7-12-20-19(13-16)21(27-25-20)15-5-8-17(23)9-6-15/h3-13H,2H2,1H3,(H,24,26) |
InChI Key |
BDWFNBPEAZWSTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.